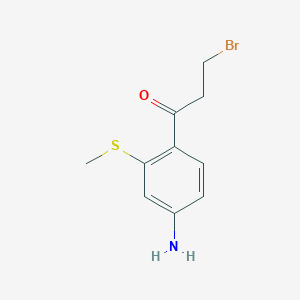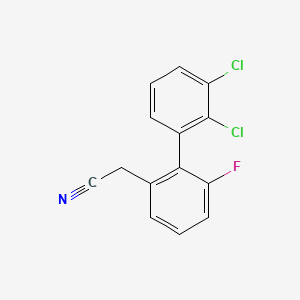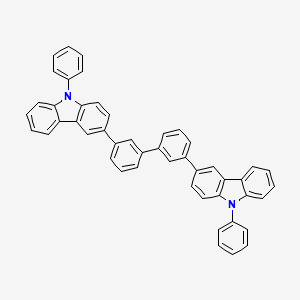
3,3'-Bis(9-phenyl-9H-carbazol-3-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 9-phenyl-9H-carbazol-3-yl groups attached to a biphenyl core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 9-phenyl-9H-carbazole is coupled with a halogenated biphenyl under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the biphenyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated biphenyl compounds.
Scientific Research Applications
3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved often include electron transfer and energy transfer processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(9-phenyl-9H-carbazol-3-yl)benzophenone: Similar structure but with a benzophenone core.
9,9’-Biphenyl-3,3’-diylbis(9H-carbazole): Features a biphenyl core with carbazole groups at different positions.
Uniqueness
3,3’-Bis(9-phenyl-9H-carbazol-3-yl)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C48H32N2 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
9-phenyl-3-[3-[3-(9-phenylcarbazol-3-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-17-39(18-4-1)49-45-23-9-7-21-41(45)43-31-37(25-27-47(43)49)35-15-11-13-33(29-35)34-14-12-16-36(30-34)38-26-28-48-44(32-38)42-22-8-10-24-46(42)50(48)40-19-5-2-6-20-40/h1-32H |
InChI Key |
OIISPAUPFGOFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
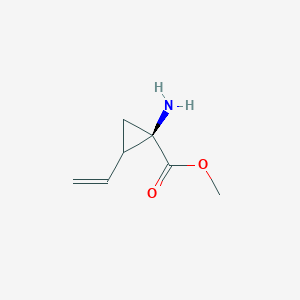

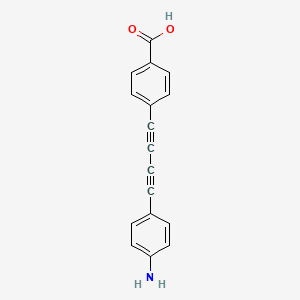
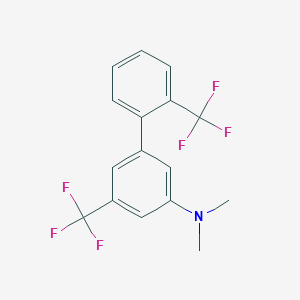
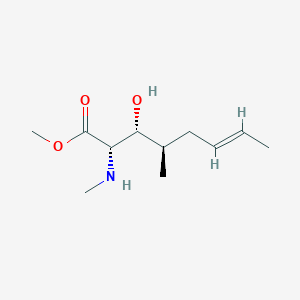

![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
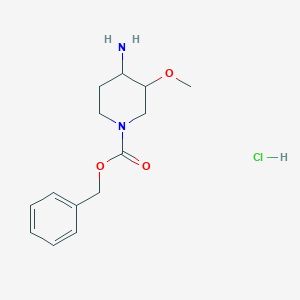
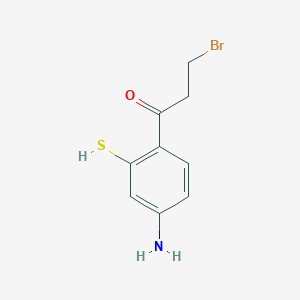
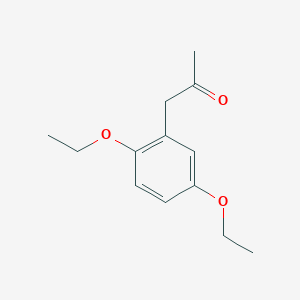
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
